Myristoyljuglone

Description

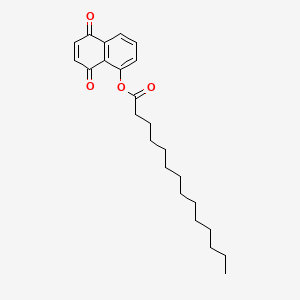

Myristoyljuglone is a naturally occurring naphthoquinone derivative, structurally characterized by a juglone (5-hydroxy-1,4-naphthoquinone) backbone acylated with a myristoyl (tetradecanoyl) group. This compound is primarily isolated from plants in the Juglandaceae family, such as walnuts (Juglans regia), where it contributes to antimicrobial and allelopathic properties .

Properties

CAS No. |

64817-83-0 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(5,8-dioxonaphthalen-1-yl) tetradecanoate |

InChI |

InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3 |

InChI Key |

MLHGIEIXYMQFHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydrojuglone derivatives.

Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydrojuglone derivatives.

Substitution: Alkylated or acylated juglone derivatives.

Scientific Research Applications

Myristoyljuglone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.

Mechanism of Action

The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This compound also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.

Comparison with Similar Compounds

Key Structural Features :

- Core structure: 1,4-naphthoquinone with a hydroxyl group at C3.

- Modification : Esterification of the hydroxyl group with myristic acid (C14:0).

- Molecular formula : C₂₄H₃₂O₄.

- Molecular weight : 384.51 g/mol.

Structural Analogs

Compounds sharing the naphthoquinone core or acylated derivatives are compared below.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Acylation impact : this compound’s myristoyl group increases LogP by ~4.4 units compared to juglone, enhancing membrane permeability but reducing water solubility .

- Positional isomerism: Lapachol’s C2-hydroxyl and prenyl group confer distinct redox behavior compared to C5-substituted naphthoquinones.

Functional Analogs

Compounds with similar biological targets or mechanisms are compared.

Key Observations :

- Potency : this compound’s anticancer activity is superior to juglone but inferior to plumbagin, likely due to differential ROS generation efficiency.

- Selectivity : this compound shows higher specificity for Gram-positive bacteria over fungi, contrasting with plumbagin’s broad antifungal activity .

Metabolic and Toxicological Profiles

Table 3: ADME/Tox Comparison

| Compound | Bioavailability (%) | Half-life (h) | Major Metabolites | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|---|

| This compound | 35 (oral) | 4.8 | Glucuronidated derivatives | 220 (rat) |

| Juglone | 12 (oral) | 2.1 | Sulfated derivatives | 45 (rat) |

| Plumbagin | 28 (oral) | 3.5 | Hydroxylated derivatives | 85 (rat) |

Key Observations :

- Acylation benefits : this compound’s higher bioavailability and lower acute toxicity compared to juglone suggest improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.